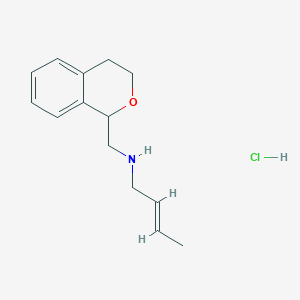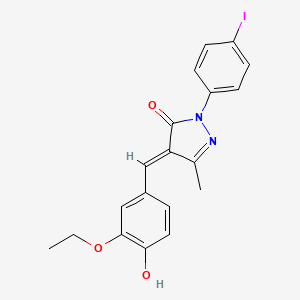
N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-2-buten-1-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-2-buten-1-amine hydrochloride, also known as DIHM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound belongs to the class of isoquinolines and has been synthesized through various methods.
Mécanisme D'action
The mechanism of action of N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-2-buten-1-amine hydrochloride is not fully understood, but it is believed to involve the modulation of various signaling pathways. In vitro studies have shown that N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-2-buten-1-amine hydrochloride inhibits the activation of NF-κB, a transcription factor involved in the production of pro-inflammatory cytokines and chemokines. N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-2-buten-1-amine hydrochloride has also been shown to inhibit the activity of various enzymes involved in cancer cell proliferation and survival, including AKT and ERK. Furthermore, N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-2-buten-1-amine hydrochloride has been shown to activate the Nrf2 pathway, which is involved in the regulation of antioxidant and detoxification enzymes.
Biochemical and Physiological Effects:
N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-2-buten-1-amine hydrochloride has been shown to have various biochemical and physiological effects. In vitro studies have shown that N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-2-buten-1-amine hydrochloride inhibits the production of pro-inflammatory cytokines and chemokines, indicating its potential as an anti-inflammatory agent. N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-2-buten-1-amine hydrochloride has also been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models, suggesting its potential as an anti-cancer agent. Furthermore, N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-2-buten-1-amine hydrochloride has been shown to protect against neuronal damage and improve cognitive function in animal models of neurodegenerative diseases, indicating its potential as a neuroprotective agent.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-2-buten-1-amine hydrochloride has several advantages for lab experiments, including its ease of synthesis and availability. However, one limitation is the lack of information on its pharmacokinetics and pharmacodynamics, which may affect its efficacy and safety in vivo. Furthermore, the optimal dosage and administration route of N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-2-buten-1-amine hydrochloride have not been established, which may limit its translation to clinical applications.
Orientations Futures
There are several future directions for the study of N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-2-buten-1-amine hydrochloride. Firstly, further studies are needed to elucidate the mechanism of action of N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-2-buten-1-amine hydrochloride and its potential targets. Secondly, studies are needed to investigate the pharmacokinetics and pharmacodynamics of N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-2-buten-1-amine hydrochloride in vivo, which may provide insights into its efficacy and safety. Thirdly, studies are needed to investigate the potential of N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-2-buten-1-amine hydrochloride as a therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative diseases. Lastly, studies are needed to optimize the dosage and administration route of N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-2-buten-1-amine hydrochloride for clinical applications.
Méthodes De Synthèse
N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-2-buten-1-amine hydrochloride has been synthesized through various methods, including the reaction of 3,4-dihydro-1H-isochromene with allylamine, followed by the reduction of the resulting imine with sodium borohydride. The final product is obtained by treating the resulting amine with hydrochloric acid. Another method involves the reaction of 2-buten-1-amine with 3,4-dihydro-1H-isochromene in the presence of a catalyst, followed by the treatment with hydrochloric acid.
Applications De Recherche Scientifique
N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-2-buten-1-amine hydrochloride has been studied for its potential therapeutic applications, including its anti-inflammatory, anti-cancer, and neuroprotective effects. In vitro studies have shown that N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-2-buten-1-amine hydrochloride inhibits the production of pro-inflammatory cytokines and chemokines, indicating its potential as an anti-inflammatory agent. In addition, N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-2-buten-1-amine hydrochloride has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models, suggesting its potential as an anti-cancer agent. Furthermore, N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-2-buten-1-amine hydrochloride has been shown to protect against neuronal damage and improve cognitive function in animal models of neurodegenerative diseases, indicating its potential as a neuroprotective agent.
Propriétés
IUPAC Name |
(E)-N-(3,4-dihydro-1H-isochromen-1-ylmethyl)but-2-en-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO.ClH/c1-2-3-9-15-11-14-13-7-5-4-6-12(13)8-10-16-14;/h2-7,14-15H,8-11H2,1H3;1H/b3-2+; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNXBNSOLJPCKJM-SQQVDAMQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CCNCC1C2=CC=CC=C2CCO1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/CNCC1C2=CC=CC=C2CCO1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(3,4-dihydro-1H-isochromen-1-ylmethyl)but-2-en-1-amine;hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3,4-dihydro-2(1H)-isoquinolinyl)-3-[(1-ethynylcyclohexyl)oxy]-2-propanol hydrochloride](/img/structure/B6077445.png)


![5-(4-cyclohexylphenyl)-N-[(5-methyl-2-pyrazinyl)methyl]-1,2,4-triazin-3-amine](/img/structure/B6077463.png)
![2-(5-{[isopropyl(methyl)amino]methyl}-1H-tetrazol-1-yl)-N-(2-methoxyethyl)-N-methylacetamide](/img/structure/B6077471.png)
![4-[(1-{3-[3-(4-chlorophenyl)-1-piperidinyl]-3-oxopropyl}-1H-tetrazol-5-yl)methyl]morpholine](/img/structure/B6077472.png)
![2-methoxy-N-[1-(2-phenylethyl)-3-piperidinyl]acetamide](/img/structure/B6077488.png)
![N~2~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-(methylsulfonyl)-N~1~-[3-(methylthio)phenyl]alaninamide](/img/structure/B6077490.png)
![ethyl 2-({[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B6077495.png)
![3-[(2,2-dimethylpropanoyl)amino]-N-(2-hydroxyphenyl)benzamide](/img/structure/B6077497.png)
![(3aS*,5S*,9aS*)-2-cyclopentyl-5-(8-methoxy-2H-chromen-3-yl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B6077509.png)
![ethyl 4-({2-[benzyl(phenylsulfonyl)amino]benzoyl}amino)benzoate](/img/structure/B6077511.png)

![2-{[5-(4-chloro-3-nitrophenyl)-2-furyl]methylene}-N'-nitrohydrazinecarboximidamide](/img/structure/B6077526.png)